molecular formula C10H9BrF4O B14770308 1-Bromo-5-fluoro-4-isopropoxy-2-(trifluoromethyl)benzene

1-Bromo-5-fluoro-4-isopropoxy-2-(trifluoromethyl)benzene

Cat. No.: B14770308
M. Wt: 301.07 g/mol
InChI Key: LTDBOSFOBNXJHV-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-isopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H9BrF4O It is a derivative of benzene, characterized by the presence of bromine, fluorine, isopropoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-fluoro-4-isopropoxy-2-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-4-isopropoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Reagents: Employed in Suzuki–Miyaura coupling.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

1-Bromo-5-fluoro-4-isopropoxy-2-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoro-4-isopropoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-5-fluoro-4-isopropoxy-2-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, isopropoxy, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9BrF4O

Molecular Weight

301.07 g/mol

IUPAC Name

1-bromo-5-fluoro-4-propan-2-yloxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9BrF4O/c1-5(2)16-9-3-6(10(13,14)15)7(11)4-8(9)12/h3-5H,1-2H3

InChI Key

LTDBOSFOBNXJHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)C(F)(F)F)Br)F

Origin of Product

United States

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